4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
説明
4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as BCT-197, is a novel small molecule drug compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs, which are commonly used to treat diabetes. However, BCT-197 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and fibrosis.
作用機序
The mechanism of action of 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide involves the inhibition of specific proteins that are involved in various disease processes. In cancer, this compound inhibits HSP90, which is required for the stability and function of many oncogenic proteins. In inflammation, this compound inhibits the NLRP3 inflammasome, which is required for the activation of the innate immune response. In fibrosis, this compound inhibits fibroblast activation, which is required for the production of extracellular matrix proteins in fibrotic tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease process being targeted. In cancer, this compound inhibits the growth of cancer cells by targeting oncogenic proteins. In inflammation, this compound suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation. In fibrosis, this compound suppresses the activation of fibroblasts, thereby reducing the production of extracellular matrix proteins.
実験室実験の利点と制限
The advantages of using 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments include its specificity for the targeted proteins, its well-defined mechanism of action, and its potential for therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its relatively high cost, its limited availability, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new formulations and delivery methods for this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to determine the potential use of this compound in other disease processes, such as neurodegenerative diseases and autoimmune diseases.
5. Investigation of the potential use of this compound as a research tool for studying the functions of specific proteins in various disease processes.
科学的研究の応用
4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been found to inhibit the growth of cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. Inhibition of HSP90 by this compound leads to the degradation of these oncogenic proteins, thereby inhibiting the growth of cancer cells.
In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), by targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the activation of the innate immune response. Inhibition of the NLRP3 inflammasome by this compound leads to the suppression of the inflammatory response.
In fibrosis, this compound has been found to inhibit the activation of fibroblasts, which are the cells responsible for the production of extracellular matrix proteins in fibrotic tissues. Inhibition of fibroblast activation by this compound leads to the suppression of fibrosis.
特性
IUPAC Name |
4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30BrN3O3S/c25-20-11-13-23(14-12-20)32(30,31)28(22-9-5-2-6-10-22)19-24(29)27-17-15-26(16-18-27)21-7-3-1-4-8-21/h1,3-4,7-8,11-14,22H,2,5-6,9-10,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNUKALHHDGCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。